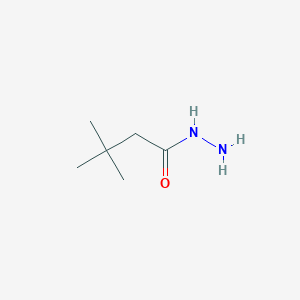

3,3-Dimethylbutanehydrazide

Übersicht

Beschreibung

3,3-Dimethylbutanehydrazide is a chemical compound that is not directly discussed in the provided papers. However, related compounds and reactions are mentioned, which can give insights into the properties and synthesis of similar molecules. For instance, 3,3-dimethylbutyraldehyde is an intermediate in the synthesis of neotame, a high-intensity sweetener, and its preparation involves chlorination and catalytic hydrogenation of 3,3-dimethylbutanoic acid . This suggests that 3,3-dimethylbutanehydrazide could potentially be synthesized from related precursors through appropriate functional group transformations.

Synthesis Analysis

The synthesis of related compounds involves several steps, including chlorination and catalytic hydrogenation. For example, 3,3-dimethylbutyraldehyde is synthesized from 3,3-dimethylbutanoic acid using thionyl chloride for chlorination, followed by hydrogenation with a palladium on carbon (Pd/C) catalyst . This process could potentially be adapted for the synthesis of 3,3-dimethylbutanehydrazide by incorporating a step to introduce the hydrazide functional group.

Molecular Structure Analysis

While the molecular structure of 3,3-dimethylbutanehydrazide is not directly provided, studies on similar compounds can offer insights. For instance, the crystal structure of 2-amino-2,3-dimethylbutanamide was determined, showing intermolecular hydrogen bonding forming a three-dimensional network . This information can be useful in predicting the molecular structure and intermolecular interactions of 3,3-dimethylbutanehydrazide.

Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex. For example, the dehydration of 2,3-dimethylbutan-2,3-diol involves a two-stage mechanism with the formation of enol and diene intermediates . Although this reaction is different from those that 3,3-dimethylbutanehydrazide would undergo, it highlights the potential complexity of reactions involving dimethylbutane derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3-dimethylbutanehydrazide can be inferred from related compounds. For instance, 2,3-dimethylbutane exhibits phase changes between different crystalline forms and a glassy-crystalline state, with specific heat capacities and transition temperatures . Similarly, 2,3-dimethylbutadiene shows temperature-dependent polymerization behavior . These studies suggest that the physical properties of 3,3-dimethylbutanehydrazide would also be influenced by temperature and its molecular structure.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Intermediate Uses :

- 3,3-Dimethylbutanehydrazide is an important intermediate in chemical syntheses. For example, it's used in the preparation of 3,3-Dimethylbutyraldehyde (DMBD), which is a critical component in the production of the high-intensity sweetener neotame. This highlights its significance in flavor and food additive manufacturing (Xun Yu-jun, 2009).

Pharmaceutical and Medical Research :

- A derivative of 3,3-Dimethylbutanehydrazide, namely 3,3'-Dimethylbenzidine, has been studied for its potential toxicological effects and occupational exposure limits. This research is crucial in understanding the safe handling and use of such chemicals in various industries, including pharmaceuticals (E. Bruchajzer & B. Frydrych, 2018).

Biochemical Applications :

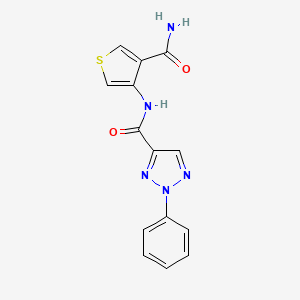

- In a study involving the synthesis of novel thiadiazolotriazin-4-ones, 3,3-dimethyl-2-oxobutanoic acid, a related compound to 3,3-Dimethylbutanehydrazide, was used. This research is indicative of the compound's utility in developing new biochemical compounds with potential larvicidal and antibacterial properties (P. Castelino et al., 2014).

Material Science and Radiation Research :

- Research on the gamma radiolysis of branched chain hydrocarbons like 2,3-Dimethylbutane, which shares structural similarities with 3,3-Dimethylbutanehydrazide, contributes to our understanding of chemical behavior under radiation. This is relevant in areas such as radiation chemistry and material science (G. Castello, F. Grandi, & S. Munari, 1974).

Spectroscopic and Analytical Methods :

- The compound's derivatives are used in developing spectroscopic methods and analytical techniques, as demonstrated in a study involving the synthesis and characterization of a crystal structure related to 3,3-Dimethylbutanehydrazide (K. Karrouchi et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, 3,3-Dimethyl-2-butanone, indicates that it is a highly flammable liquid and vapor, harmful if swallowed, and harmful to aquatic life with long-lasting effects . While this does not directly apply to 3,3-Dimethylbutanehydrazide, it suggests that similar precautions may be necessary.

Eigenschaften

IUPAC Name |

3,3-dimethylbutanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-6(2,3)4-5(9)8-7/h4,7H2,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACSRXVRYAIYQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethylbutanehydrazide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Tert-butylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B3004528.png)

![N-(3-methylbutyl)-1-{[2-(2-methylphenyl)pyridin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B3004530.png)

![Spiro[2.2]pentane-1-carbonitrile](/img/structure/B3004531.png)

![5-(isopropylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004541.png)

![4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol](/img/structure/B3004545.png)

![2-ethyl-6-(4-methoxybenzyl)-5-((4-methylbenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3004546.png)

![2-phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B3004548.png)